molecular formula C24H22N2O2 B2822894 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 582323-87-3

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2822894
M. Wt: 370.452
InChI Key: BUTNRDUZYVIXTH-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that contains a 1,2,3,4-tetrahydroquinoline (THIQ) core . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Synthetic Methods and Spectral Characterization

A study by Zaki, Radwan, and El-Dean (2017) presents a synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The research outlines the acetylation and nucleophilic substitution reactions used to afford substituted pyrimidinone compounds. These synthetic approaches and the characterization techniques, including melting point, TLC, FT IR, and NMR spectroscopy, provide a foundation for future investigations into related compounds, potentially including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitubercular Activities

Kumar, Fernandes, and Kumar (2014) synthesized novel carboxamide derivatives of 2-quinolones, demonstrating promising antibacterial, antifungal, and antitubercular activities. This research indicates the potential for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide to be explored for similar antimicrobial properties (Kumar, Fernandes, & Kumar, 2014).

Novel Pharmacological Properties

The discovery and investigation of new natural products and derivatives, such as those by Asolkar et al. (2004) and others, illustrate the ongoing interest in identifying compounds with unique biological activities. These studies lay the groundwork for further exploration of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide in various pharmacological contexts, including its potential as an antibiotic or for other therapeutic uses (Asolkar et al., 2004).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17(27)26-15-5-8-20-13-14-22(16-23(20)26)25-24(28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTNRDUZYVIXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Synthesis routes and methods I

Procedure details

To a solution of N-(1,2,3,4-tetrahydroquinolin-7-yl)-1,1′-biphenyl-4-carboxamide (Example 24) (66 mg, 0.2 mmol) in DCM (1 ml) was added triethylamine (42 ul, 0.3 mmol) followed by acetyl chloride (20.5 ul, 0.3 mmol). The reaction was stirred at ambient temperature for 15 mins then treated with polymer supported trisamine resin (31 mg, 0.1 mmol) and polymer supported isocyanate resin (20 mg, 0.04 mmol). After 5 mins the resins were removed by filtration and the filtrate was washed with 2M hydrochloric acid, dried over MgSO4 and concentrated in vacuo to give the title compound as an off-white solid. 1H NMR (250 MHz, CDCl3) δ (ppm): 7.94 (d, 2H), 7.84 (d, 1H), 7.78 (br, 1H), 7.72 (d, 2H), 7.64 (d, 2H), 7.45 (m, 4H), 7.15 (d, 1H), 3.80 (t, 2H), 2.74 (t, 2H), 2.33 (s, 3H), 1.98 (qn, 2H).
Name
N-(1,2,3,4-tetrahydroquinolin-7-yl)-1,1′-biphenyl-4-carboxamide
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
42 μL
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reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
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20.5 μL
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reactant
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Quantity
31 mg
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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O=C(Nc1ccc2c(c1)NCCC2)c1ccc(-c2ccccc2)cc1
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